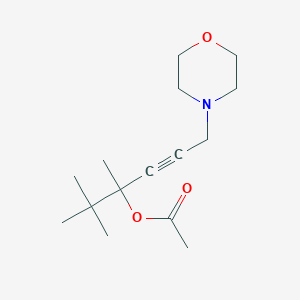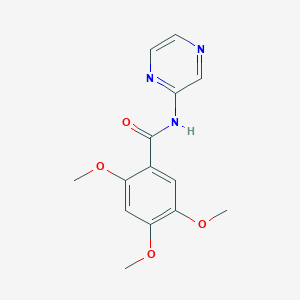![molecular formula C19H26N4O2 B6008152 4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)
4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. The compound has been shown to inhibit acetylcholinesterase activity, which leads to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function. The compound has also been shown to bind to certain receptors in the brain, including the sigma-1 receptor and the dopamine D3 receptor, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Furthermore, the compound has been shown to modulate the activity of certain receptors in the brain, leading to changes in mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine in lab experiments include its high potency and selectivity for certain enzymes and receptors, which allows for the study of specific biological processes. The compound also has a relatively low toxicity and is stable under certain conditions, making it suitable for use in various assays. However, the limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are several future directions for the study of 4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine. One direction is the investigation of its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another direction is the study of its potential use as a radioligand for imaging studies in PET. Furthermore, the compound could be further optimized for its antitumor activity by modifying its chemical structure or by combining it with other compounds. Finally, the compound could be studied for its potential use in the treatment of other diseases, such as depression and anxiety, due to its ability to modulate certain receptors in the brain.
Synthesis Methods
The synthesis of 4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine has been achieved using different methods, including the reaction of 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoic acid with 2-(3-phenylpropyl)morpholine in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl chloride with 2-(3-phenylpropyl)morpholine in the presence of a base such as triethylamine. The yield and purity of the synthesized compound depend on the reaction conditions and purification methods used.
Scientific Research Applications
4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine has been studied extensively for its potential applications in medicinal chemistry and drug development. The compound has been shown to exhibit antitumor activity in vitro and in vivo against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of the disease. Furthermore, the compound has been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET) due to its high affinity for certain receptors in the brain.
properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)-1-[2-(3-phenylpropyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-15-20-18(22-21-15)10-11-19(24)23-12-13-25-17(14-23)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-14H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNJSVQPBBFZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(azepan-1-ylacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008083.png)
![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)

![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone](/img/structure/B6008118.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)
![1-cyclopentyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6008123.png)
![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6008139.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6008149.png)
![4,7,7-trimethyl-N-(4-methyl-1-piperazinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)
![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![N-allyl-N'-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6008169.png)